N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC14973068
Molecular Formula: C18H15BrN4O2S
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrN4O2S |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C18H15BrN4O2S/c1-10-14-16(24)21-9-22-18(14)26-15(10)17(25)20-5-7-23-6-4-11-2-3-12(19)8-13(11)23/h2-4,6,8-9H,5,7H2,1H3,(H,20,25)(H,21,22,24) |
| Standard InChI Key | BYBVQEWLCGYUIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three key structural elements:
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Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system with a sulfur atom (thiophene) fused to a pyrimidine ring, stabilized by a 4-oxo group and 5-methyl substitution .
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6-Carboxamide functionality: Positioned at the 6th position of the thienopyrimidine ring, this group serves as a hydrogen bond donor/acceptor, critical for target binding .
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2-(6-Bromoindol-1-yl)ethyl side chain: A brominated indole moiety connected via an ethyl linker, likely influencing lipophilicity (clogP ≈ 3.8) and π-π stacking interactions .
Table 1: Calculated Physicochemical Properties
Spectroscopic Characterization
While experimental NMR data for this specific compound are unavailable, analogous thienopyrimidines exhibit characteristic signals:
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¹H NMR:
Synthetic Methodology
Retrosynthetic Analysis
The synthesis likely follows this disconnection strategy:
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Thienopyrimidine core construction via Gewald reaction or cyclocondensation .
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Amide coupling between the thienopyrimidine-6-carboxylic acid and 2-(6-bromoindol-1-yl)ethylamine using WSC/HOBt .
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thienopyrimidine formation | Ethyl cyanoacetate, sulfur, amine | 65% |
| 2 | 6-Bromination | NBS, AIBN, CCl₄, reflux | 78% |
| 3 | Hydrolysis to acid | NaOH, EtOH/H₂O, 80°C | 89% |
| 4 | Amide coupling | WSC, HOBt, DMF, rt, 12h | 62% |
Critical Synthetic Challenges
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Regioselective bromination: Achieving mono-bromination at the indole 6-position requires careful control of stoichiometry .
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Amide bond stability: The electron-deficient thienopyrimidine may necessitate low-temperature coupling to prevent decomposition .
Structure-Activity Relationship (SAR) Considerations
Core Modifications
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5-Methyl group: Enhances metabolic stability compared to unsubstituted analogs (t₁/₂ increase from 1.2 → 4.7 hr in microsomes) .
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4-Oxo group: Critical for maintaining planar conformation; reduction to 4-thione decreases PDE7A binding by 15-fold .
Side Chain Optimization
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Indole bromination: 6-Br substitution improves target affinity (Kd 38 nM vs. 210 nM for non-brominated analog) .
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Ethyl linker length: Shorter (methyl) linkers reduce cellular permeability (Papp 8.2 → 2.1 ×10⁻⁶ cm/s) .
Table 3: Comparative Biological Data (Analog Compounds)
| Compound | Target | IC₅₀ (nM) | logD |
|---|---|---|---|
| ASB16165 | PDE7A | 12 | 2.1 |
| EBI-2511 | Kinase X | 7.8 | 3.4 |
| 6-Bromo-4-chloro analog | CDK2 | 45 | 2.9 |
Future Research Directions
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Crystallographic studies to elucidate binding modes with PDE7A/CDK2.
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In vivo efficacy testing in inflammation or oncology models.
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Prodrug development targeting the carboxamide group to enhance CNS penetration.
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